

Cross-validation of HPLC vs UPLC for Lenalidomide impurities

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Compound of Interest

Compound Name: 2-(4-Amino-1-oxoisoindolin-2-yl)pentanedioic acid

CAS No.: 295357-66-3

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The Chromatographic Contenders: A Tale of Two Technologies

At their core, both HPLC and UPLC are techniques designed to separate, identify, and quantify components within a mixture. The fundamental principle is the same: a liquid mobile phase carries a sample through a column packed with a stationary phase, and separation occurs based on the differential interactions of the sample components with these two phases.[6] The evolution from HPLC to UPLC, however, represents a significant leap in performance driven by fundamental changes in column chemistry and instrument engineering.

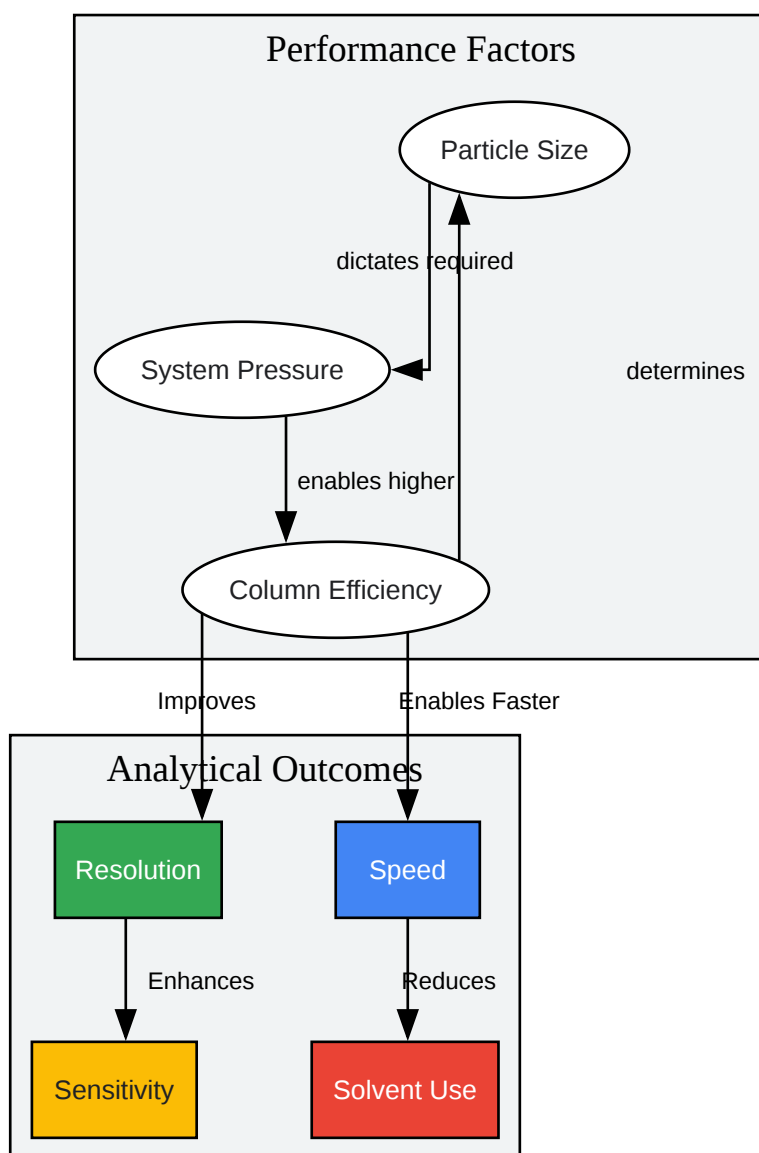
High-Performance Liquid Chromatography (HPLC) has been the gold standard in pharmaceutical analysis for decades.[6] It typically utilizes columns packed with porous particles of 3 to 5 μm in diameter and operates at pressures up to 6,000 psi.[7] This technology is known for its robustness and reliability, with a vast library of validated methods.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation that leverages columns packed with sub-2-micron particles (typically 1.7 μm).[7][8] To effectively use these

smaller particles, UPLC systems are engineered to operate at much higher pressures—up to 15,000 psi or more.^{[6][8]} This fundamental shift from larger to smaller particles, enabled by high-pressure fluidics, is the key to UPLC's enhanced performance.

The theoretical advantages of UPLC are compelling and stem directly from the principles of chromatography described by the Van Deemter equation. Smaller particles lead to a more efficient mass transfer of analytes between the mobile and stationary phases, resulting in:

- **Superior Resolution:** Sharper, narrower peaks allow for better separation of closely eluting compounds, which is critical for complex impurity profiles.^{[7][8]}
- **Increased Speed:** The high efficiency of UPLC columns means that shorter column lengths can be used to achieve the same or better separation as longer HPLC columns, drastically reducing analysis time.^{[7][9][10]}
- **Enhanced Sensitivity:** Narrower peaks have a greater height for the same mass, leading to an improved signal-to-noise ratio and lower detection limits.^{[7][8][9]}
- **Reduced Solvent Consumption:** Faster analyses and smaller column internal diameters lead to a significant reduction in mobile phase consumption, resulting in lower operational costs and a more environmentally friendly ("green") analytical practice.^{[7][8][9]}



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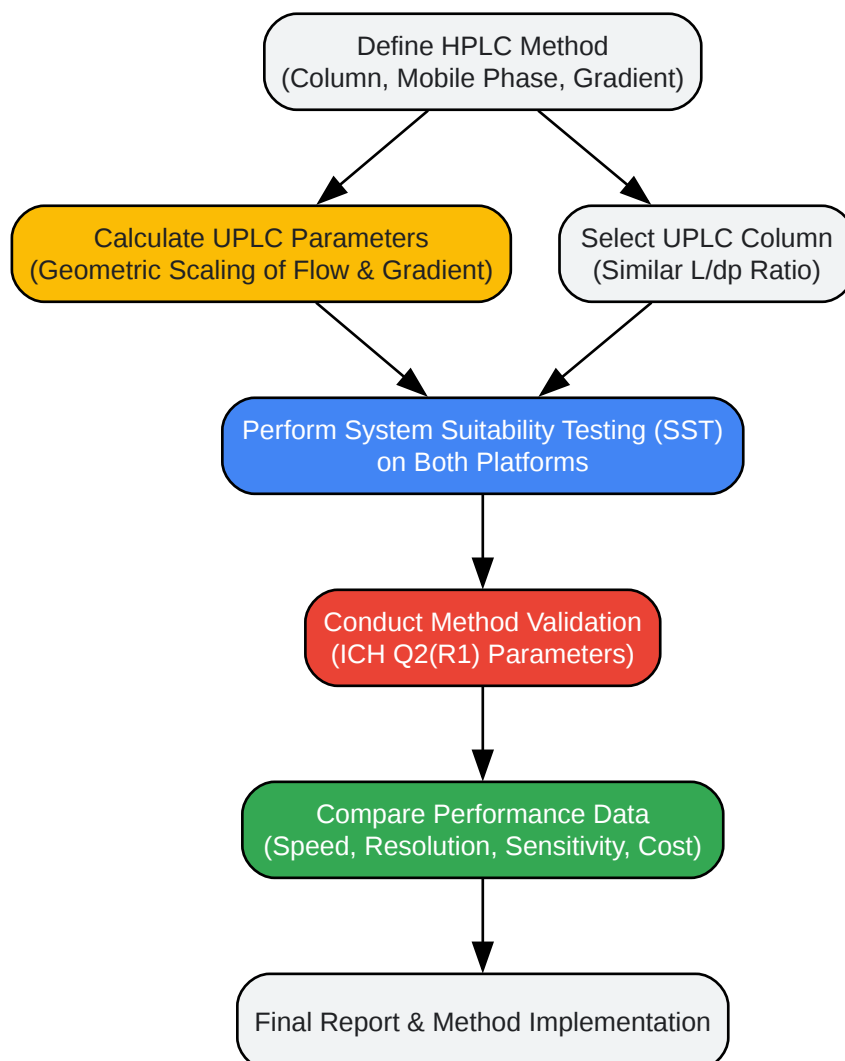
Caption: Relationship between core parameters and analytical outcomes in LC.

The Cross-Validation Workflow: From HPLC to UPLC

The process of moving a method from one instrument platform to another is known as method transfer. When this involves a significant change in technology, such as from HPLC to UPLC, a thorough cross-validation is essential to ensure the new method produces equivalent or

superior results. This validation is performed in accordance with ICH Q2(R1) guidelines, which outline the necessary tests to prove a method is fit for its intended purpose.[11][12][13][14][15]

Our experimental objective is to transfer a validated HPLC method for separating Lenalidomide from its key impurities to a UPLC system and compare the performance based on critical validation parameters.



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Caption: Workflow for HPLC to UPLC method transfer and cross-validation.

Detailed Experimental Protocols

The following protocols describe a robust method for Lenalidomide and its impurities, first on a conventional HPLC system and then its scaled equivalent on a UPLC system. The impurities referenced are based on known process and degradation products.[16]

Part A: The Established HPLC Method

This method is designed to be a reliable, albeit lengthy, quality control procedure.

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
- Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
- Mobile Phase B: Acetonitrile.
- Gradient Program:

Time (min)	%B
0.0	10
25.0	70
30.0	70
30.1	10

| 35.0 | 10 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection Wavelength: 220 nm.
- Injection Volume: 10 µL.

- Sample Preparation:
 - Prepare a stock solution of Lenalidomide standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
 - Prepare a spiked sample by adding known amounts of impurity standards to the Lenalidomide stock solution.
 - For analysis, dilute the stock/spiked solution to a final concentration of 100 µg/mL with the diluent.

Part B: The Transferred UPLC Method

The causality behind this protocol is the principle of geometric scaling. To maintain equivalent chromatographic selectivity, the gradient profile and flow rate are scaled relative to the column volumes of the HPLC and UPLC columns. This can be done manually or using a method transfer calculator.^{[17][18]} The goal is to maintain the ratio of column length to particle size (L/d_p) to preserve resolution.^[17]

- Instrumentation: Waters ACQUITY UPLC H-Class system or equivalent, equipped with a quaternary solvent manager, sample manager, column heater, and UV-Vis detector.
- Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
- Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
- Mobile Phase B: Acetonitrile.
- Scaled Flow Rate: 0.4 mL/min.
- Scaled Gradient Program:

Time (min)	%B
0.0	10
3.5	70
4.2	70
4.3	10

| 5.0 | 10 |

- Column Temperature: 35°C.
- Detection Wavelength: 220 nm.
- Scaled Injection Volume: 1.5 µL.
- Sample Preparation: Same as the HPLC method.

Comparative Results and Discussion

The following tables summarize the performance data obtained from the cross-validation of the two methods.

Table 1: Chromatographic Performance Comparison

Parameter	HPLC Method	UPLC Method	% Improvement
Analysis Time (min)	35.0	5.0	85.7%
Lenalidomide Retention Time (min)	12.5	1.8	-
Resolution (Critical Pair)	1.8	2.2	22.2%
Tailing Factor (Lenalidomide)	1.2	1.1	8.3%
Theoretical Plates (Lenalidomide)	~11,000	~19,000	72.7%

The data clearly demonstrates the primary advantage of UPLC: a dramatic reduction in analysis time.^{[9][10]} The run time was reduced by nearly 86%, from 35 minutes to just 5 minutes. This was achieved not at the expense of performance, but with a significant improvement in both resolution and column efficiency (theoretical plates).^[8]

Table 2: Method Validation Summary (ICH Q2(R1))

Parameter	HPLC Method	UPLC Method	Observation
Linearity (R ²)	> 0.999	> 0.999	Excellent linearity for both.
LOD (ng/mL)	5.0	1.0	5-fold increase in sensitivity.
LOQ (ng/mL)	15.0	3.0	5-fold increase in sensitivity.
Accuracy (% Recovery)	98.5 - 101.2%	99.1 - 100.8%	Both methods are highly accurate.
Precision (% RSD)	< 1.5%	< 1.0%	UPLC shows slightly better precision.

The validation summary highlights the enhanced sensitivity of the UPLC method.^{[7][8]} The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were five times lower, allowing for the detection and quantification of trace-level impurities that might be missed by the HPLC method. This is a crucial advantage in pharmaceutical development, where impurity thresholds are increasingly stringent.

Table 3: Efficiency and Cost-Benefit Analysis

Parameter	HPLC Method	UPLC Method	% Reduction
Solvent Consumption per Run	~35 mL	~2 mL	94.3%
Estimated Sample Throughput	~41 samples/day	~288 samples/day	-

The efficiency gains are substantial. A 94% reduction in solvent consumption not only lowers purchasing and disposal costs but also aligns with corporate green chemistry and sustainability initiatives.^{[7][8][16][19]} The increase in sample throughput from approximately 41 to 288 samples in a 24-hour period can significantly accelerate product development timelines and increase the capacity of a quality control laboratory.

Conclusion and Recommendations

The cross-validation study unequivocally demonstrates the superiority of UPLC technology for the analysis of Lenalidomide and its impurities. The transfer from a conventional HPLC method resulted in an analytical procedure that is faster, more sensitive, and more efficient, all while improving chromatographic resolution.

- For high-throughput environments, such as routine quality control and release testing, the dramatic reduction in run time makes UPLC the clear choice, maximizing instrument utilization and laboratory productivity.^{[7][10]}
- For process development and stability studies, where the detection and quantification of trace-level degradation products are critical, the enhanced sensitivity of UPLC provides more accurate and reliable data, leading to a better understanding of the drug substance and product.

- For all laboratories, the significant reduction in solvent consumption offers compelling cost and environmental benefits.[7][8]

While HPLC remains a robust and reliable technique, this guide illustrates that migrating to a UPLC platform for demanding applications like impurity profiling offers a substantial return on investment. The successful method transfer and validation confirm that UPLC technology provides more information per unit of time and labor, empowering pharmaceutical scientists to ensure the quality and safety of medicines like Lenalidomide with greater confidence and efficiency.[10]

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